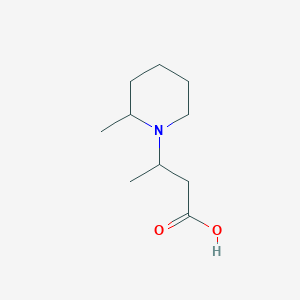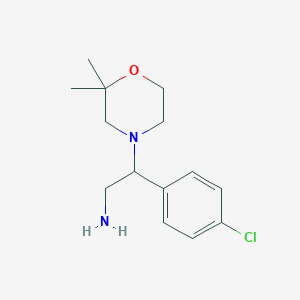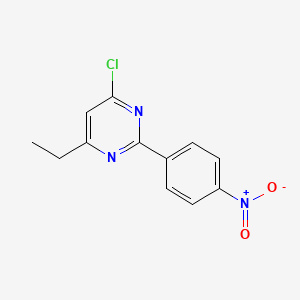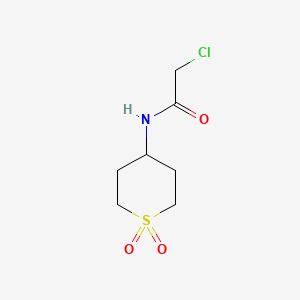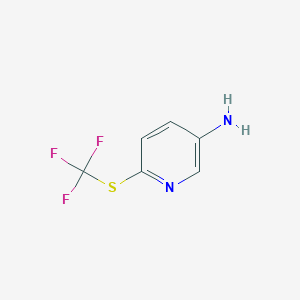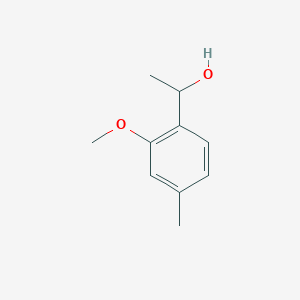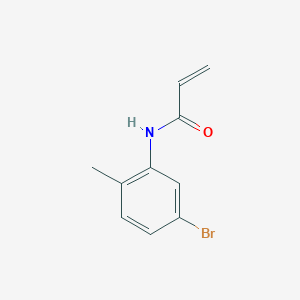
N-(5-bromo-2-methylphenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted acrylamides, such as N-(5-bromo-2-methylphenyl)acrylamide, has been demonstrated using the Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity . Another study presents two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction .Molecular Structure Analysis
The molecular formula of N-(5-bromo-2-methylphenyl)acrylamide is C10H10BrNO . The average mass is 240.1 Da and the monoisotopic mass is 226.994568 Da .Applications De Recherche Scientifique
Polymerization and Solubility Studies
- N-(5-bromo-2-methylphenyl)acrylamide and similar compounds have been studied for their potential in polymerization reactions. The solubility of these compounds in various solvent compositions has been a key area of research, providing valuable data for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
Synthesis Methods
- Methods for synthesizing derivatives of N-(5-bromo-2-methylphenyl)acrylamide have been developed, focusing on efficient and environmentally benign procedures. This includes the acylation of related aniline compounds with acryloyl chloride, achieving high yields and simplicity in operation (Jia-cheng, 2012).
Corrosion Inhibition
- Some derivatives of N-(5-bromo-2-methylphenyl)acrylamide have been explored as corrosion inhibitors. These compounds show potential in protecting metals like copper in acidic environments, showcasing their utility in industrial applications (Abu-Rayyan et al., 2022).
Spectroscopy and Molecular Property Analysis
- Studies have also been conducted on the vibrational spectroscopy, molecular properties, and energy analysis of N-(5-bromo-2-methylphenyl)acrylamide derivatives. Such research helps in understanding the molecular behavior and potential applications of these compounds in various fields (Barım & Akman, 2021).
Tissue Engineering Applications
- Poly(N-isopropyl acrylamide)-based scaffolds, which are closely related to N-(5-bromo-2-methylphenyl)acrylamide, have been developed for tissue engineering. These scaffolds exhibit controlled porosity and temperature-responsive properties, making them suitable for various biomedical applications (Galperin, Long, & Ratner, 2010).
Polymerization Techniques
- Research has been focused on the controlled polymerization techniques of N-isopropylacrylamide, which is structurally related to N-(5-bromo-2-methylphenyl)acrylamide. This includes room-temperature RAFT polymerization, providing insights into the synthesis of thermoresponsive polymers used in drug delivery (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-bromo-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPOYHBMEUQCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methylphenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
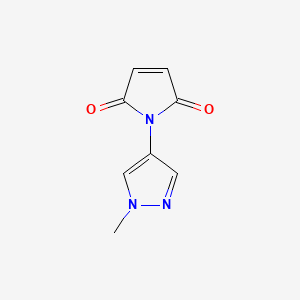


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)

![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
